(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety, a pyrazolone core, and methoxyphenyl groups, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes alkylation with an appropriate ethylating agent to introduce the 2-(5-methoxy-1H-indol-3-yl)ethyl group.
Amination: The alkylated indole is then reacted with an amine to form the intermediate aminoethylindole.
Condensation Reaction: The aminoethylindole is condensed with a pyrazolone derivative under acidic or basic conditions to form the final product. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired (4Z) configuration.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent systems.
Catalysts and Reagents: Use of efficient catalysts and reagents to minimize by-products and enhance reaction rates.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole moiety.
Reduction: Reduction reactions may target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation Products: Hydroxylated derivatives, quinones.
Reduction Products: Reduced pyrazolone derivatives.
Substitution Products: Various substituted indole and pyrazolone derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential candidate for developing new drugs targeting specific diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammation, cell proliferation, and apoptosis.
Pathways: Modulation of signaling pathways such as MAPK, PI3K/Akt, and NF-κB.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-methoxytryptamine and 5-methoxyindole-3-acetic acid.
Pyrazolone Derivatives: Compounds such as antipyrine and aminopyrine.
Uniqueness
Structural Complexity: The combination of indole, pyrazolone, and methoxyphenyl groups is unique.
Biological Activity: Exhibits distinct biological activities compared to simpler analogs.
This detailed overview highlights the multifaceted nature of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, showcasing its potential in various scientific and industrial applications
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H26N4O3/c1-15(25-12-11-17-14-26-22-10-9-20(31-4)13-21(17)22)23-16(2)27-28(24(23)29)18-5-7-19(30-3)8-6-18/h5-10,13-14,26-27H,11-12H2,1-4H3 |
InChI Key |
FZJHLDDHQMXFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.